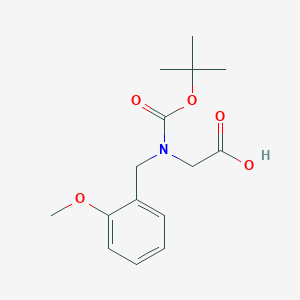
N-Boc-2-methoxybenzyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-methoxybenzyl-glycine is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine, with a 2-methoxybenzyl group attached to the nitrogen atom. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate under basic conditions . The 2-methoxybenzyl group is then introduced using a suitable reagent, such as 2-methoxybenzyl chloride, in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of N-Boc-2-methoxybenzyl-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-methoxybenzyl-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid.
Substitution Reactions: The 2-methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Sodium hydride and 2-methoxybenzyl chloride are used for introducing the 2-methoxybenzyl group.
Major Products Formed
Aplicaciones Científicas De Investigación
N-Boc-2-methoxybenzyl-glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-Boc-2-methoxybenzyl-glycine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The 2-methoxybenzyl group provides additional stability and can be selectively removed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the 2-methoxybenzyl group.
N-Boc-2-methylbenzyl-glycine: Similar but with a methyl group instead of a methoxy group.
Uniqueness
N-Boc-2-methoxybenzyl-glycine is unique due to the presence of both the Boc and 2-methoxybenzyl groups, which provide enhanced stability and selective deprotection options compared to other similar compounds .
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-7-5-6-8-12(11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAISMBSSJJFRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine](/img/structure/B7845021.png)
![2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-](/img/structure/B7845028.png)
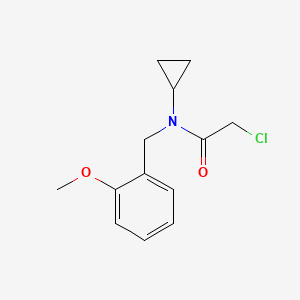
![2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7845052.png)
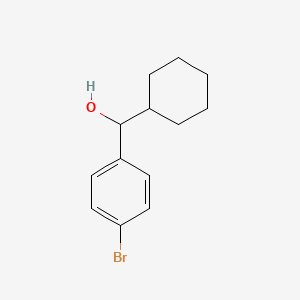
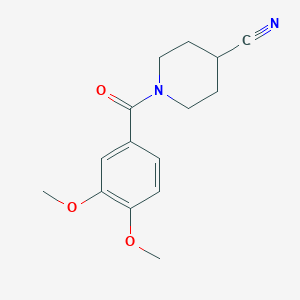
![N-Boc-N-[(4-fluorophenyl)methyl]glycine](/img/structure/B7845066.png)
![2-[(4-Bromophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7845073.png)
![(3'-Fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B7845075.png)
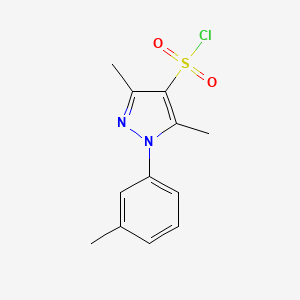

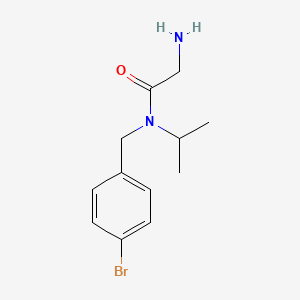
![2-[(4-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7845092.png)
